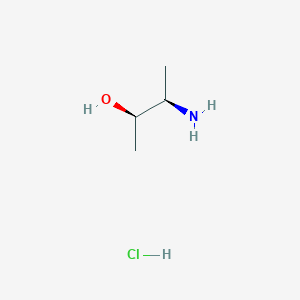

(2R,3R)-3-Aminobutan-2-ol hydrochloride

Description

(2R,3R)-3-Aminobutan-2-ol hydrochloride is a chiral amino alcohol that has garnered attention in the field of organic synthesis. Its structural features, possessing both an amino and a hydroxyl group on adjacent carbon atoms with a defined stereochemistry, make it a valuable asset in the construction of complex, stereochemically defined molecules. The hydrochloride salt form of this compound often enhances its stability and solubility, facilitating its use in various chemical transformations.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R)-3-aminobutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREIZDQPOMNWLM-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162986-79-8 | |

| Record name | 2-Butanol, 3-amino-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162986-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 2r,3r 3 Aminobutan 2 Ol Hydrochloride

Stereoselective and Enantioselective Synthesis Approaches

Achieving the desired (2R,3R) stereochemistry in 3-aminobutan-2-ol (B1581441) requires precise control over the formation of two contiguous stereocenters. Modern synthetic strategies have moved beyond classical resolution, focusing on asymmetric methods that directly generate the target stereoisomer from a prochiral precursor, most notably a β-amino ketone. These methods are broadly categorized into asymmetric reduction via chemical catalysis and biocatalytic routes employing enzymes.

Asymmetric Reduction of Precursor β-Amino Ketones

The asymmetric reduction of the ketone functionality in a precursor molecule like 3-aminobutan-2-one is a direct and effective strategy. The key to this approach lies in the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one alcohol stereoisomer.

Catalytic asymmetric hydrogenation (AH) is a powerful and atom-economical method for the enantioselective reduction of ketones. This technique utilizes transition-metal catalysts, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to chiral ligands. For the synthesis of chiral amino alcohols from β-amino ketones, catalysts such as chiral RuCl2(diphosphine)(1,2-diamine) complexes have demonstrated high efficiency and enantioselectivity.

The general mechanism involves the activation of molecular hydrogen by the metal complex, followed by the transfer of hydride to the carbonyl carbon. The chiral ligand environment dictates the facial selectivity of the hydride attack, thereby determining the stereochemistry of the resulting alcohol. A nonchelate hydrogenation mechanism is often proposed for amino ketones, where the amino group influences the reaction's stereochemical outcome without directly binding to the metal center during the hydride transfer step. This method is highly flexible and applicable to a wide range of amino ketones, often achieving high substrate-to-catalyst (S/C) ratios under mild conditions. Earth-abundant metals like cobalt have also been employed in the asymmetric hydrogenation of amino ketones, utilizing an amino-group-assisted coordination strategy to achieve high yields and enantioselectivities.

Table 1: Examples of Catalysts in Asymmetric Hydrogenation of Amino Ketones

| Catalyst Type | Metal Center | Chiral Ligand Example | Substrate Class | Key Feature |

|---|---|---|---|---|

| Diphosphine/Diamine Complex | Ruthenium (II) | (S,S)-TsDPEN / (S)-XylBINAP | α-, β-, γ-Amino Ketones | High efficiency and flexibility; nonchelate mechanism. |

| PNN-type Ligand Complex | Iridium | Chiral PNN Ligands | Ketones | High turnover numbers and excellent enantioselectivities. |

| Chiral Bisphosphine Complex | Rhodium | DuanPhos | β-Amino Ketones | High conversion and enantioselectivity for aromatic derivatives. |

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in conjunction with a borane source such as borane-dimethyl sulfide (BMS) or borane-THF.

The mechanism involves the formation of a complex between the CBS catalyst and borane. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner. This ternary complex facilitates the intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon via a six-membered ring transition state. The stereochemistry of the resulting alcohol is predictable based on the enantiomer of the catalyst used and the relative steric bulk of the ketone's substituents. This method is praised for its high enantiomeric excess (ee), often exceeding 95%, and its broad substrate scope.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering reactions with exceptional selectivity under mild, environmentally benign conditions. Enzymes, particularly aminotransferases and dehydrogenases, are highly effective for the stereoselective synthesis of chiral amino alcohols.

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. They are increasingly used for the asymmetric synthesis of chiral amines and amino alcohols. (R)-selective transaminases, in particular, can be employed to synthesize chiral building blocks.

While direct synthesis of (2R,3R)-3-aminobutan-2-ol using this method is not extensively documented in readily available literature, the application of engineered (R)-selective transaminases to similar substrates, such as 4-hydroxy-2-butanone, demonstrates the potential of this approach. Through protein engineering techniques like active site reshaping, researchers have successfully improved the catalytic efficiency and substrate acceptance of these enzymes, enabling the synthesis of products like (R)-3-aminobutanol with high conversion and enantioselectivity. This strategy provides a basis for developing a biocatalyst tailored for the synthesis of the desired aminobutanol stereoisomer from its corresponding hydroxy ketone precursor.

Amine dehydrogenases (AmDHs) are enzymes that catalyze the asymmetric reductive amination of a ketone to a chiral amine, using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. This one-step process is highly atom-economical and stereoselective.

Wild-type AmDHs have been shown to be effective for the synthesis of small, hydroxylated amino alkanes. For instance, the reductive amination of 3-hydroxybutan-2-one (acetoin) can produce 3-aminobutan-2-ol. Research has demonstrated that certain AmDHs can achieve high conversion and excellent enantioselectivity for this transformation. A notable example involves the use of an AmDH from Mycobacterium smegmatis (MsmeAmDH) for the synthesis of (3S)-3-aminobutan-2-ol, achieving high conversion and an enantiomeric excess of 99.4%. While this produces a different stereoisomer, it highlights the immense potential of AmDHs. By screening for or engineering an AmDH with the requisite stereoselectivity, this method could provide a direct and efficient route to (2R,3R)-3-aminobutan-2-ol.

Table 2: Performance of Wild-Type Amine Dehydrogenase in the Synthesis of (3S)-3-Aminobutan-2-ol

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|

Enzyme Screening and Optimization for Enantioselectivity

The asymmetric synthesis of chiral amino alcohols like (2R,3R)-3-Aminobutan-2-ol is increasingly reliant on biocatalysis, which offers high stereoselectivity under mild reaction conditions. The screening of diverse enzyme classes and their subsequent optimization through protein engineering are central to developing efficient synthetic routes. Key enzyme classes include transaminases (TAs), amine dehydrogenases (AmDHs), and alcohol dehydrogenases (ADHs).

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For the synthesis of (2R,3R)-3-Aminobutan-2-ol, a two-step process can be envisioned: first, the asymmetric amination of a precursor like butan-2,3-dione to stereoselectively form 3-aminobutan-2-one, followed by a stereoselective reduction of the ketone. Alternatively, research into related molecules, such as (R)-3-aminobutanol, has demonstrated the power of engineering (R)-selective transaminases. nih.govdntb.gov.ua In one such study, a transaminase from Fodinicurvata sediminis (FsTA) was identified and engineered to accept 4-hydroxy-2-butanone. nih.gov Through molecular docking and site-directed mutagenesis of key residues (e.g., Y90F, H30R, V152K), the enzyme's catalytic efficiency (kcat/KM) was improved nearly eight-fold, and its thermal stability was increased significantly. nih.gov Similar rational design and directed evolution strategies are applicable for developing transaminases with high activity and selectivity towards 3-oxobutan-2-yl precursors.

Amine Dehydrogenases (AmDHs): AmDHs offer a more direct route by catalyzing the asymmetric reductive amination of ketones using ammonia as the amine source. frontiersin.org This approach is advantageous due to the low cost of ammonia and the formation of water as the only byproduct. frontiersin.org The engineering of AmDHs, often derived from amino acid dehydrogenases, has been shown to improve catalytic activity for the synthesis of various chiral amino alcohols from α-hydroxy ketones. frontiersin.org Screening metagenomic libraries or applying iterative saturation mutagenesis to known AmDHs are powerful methods to enhance their substrate scope and activity for the specific conversion required for (2R,3R)-3-Aminobutan-2-ol. frontiersin.org

Alcohol Dehydrogenases (ADHs): ADHs catalyze the stereoselective reduction of ketones to alcohols. nih.gov In the context of (2R,3R)-3-Aminobutan-2-ol synthesis, an ADH could be used for the crucial step of reducing a prochiral aminoketone intermediate, such as (3R)-3-aminobutan-2-one. Screening efforts have identified novel ADHs from bacterial sources, such as Lactobacillus species, that exhibit (R)-specificity, which would be essential for establishing the (2R) stereocenter of the target molecule. nih.gov The optimization of these enzymes often focuses on improving substrate acceptance for bulky ketones and enhancing enantioselectivity through techniques like saturation mutagenesis of the active-site cavity. scispace.com

The table below summarizes the findings from screening and engineering studies on relevant enzyme classes for amino alcohol synthesis.

| Enzyme Class | Organism Source | Engineering Strategy | Key Findings & Improvements |

| Transaminase (TA) | Fodinicurvata sediminis | Rational Design, Site-Directed Mutagenesis | 7.95-fold increase in catalytic efficiency; 10 °C increase in thermal stability. nih.gov |

| Amine Dehydrogenase (AmDH) | Sporosarcina psychrophila | Iterative Saturation Mutagenesis | Improved activity in asymmetric reductive amination of hydroxy ketones from 43% to 97% conversion. frontiersin.org |

| Alcohol Dehydrogenase (ADH) | Lactobacillus sp. | Enzyme Screening | Identification of novel (R)-specific ADHs suitable for preparing chiral alcohols from a broad range of ketones. nih.gov |

| Alcohol Dehydrogenase (ADH) | Rhodococcus ruber | Saturation Mutagenesis | Altered substrate scope and stereoselectivity for unfavored enantiomers. scispace.com |

Production using Microbial Fermentation and Engineered Organisms

While direct microbial fermentation to produce (2R,3R)-3-Aminobutan-2-ol is not widely established, a highly effective strategy involves the fermentation of a key chiral precursor, (2R,3R)-2,3-butanediol. This diol possesses the same stereochemical configuration as the target molecule and can be chemically or enzymatically converted to the final product in subsequent steps.

Significant progress has been made in developing engineered microbial cell factories for the high-titer production of (2R,3R)-2,3-butanediol. This valuable bio-based chemical is a precursor for chiral synthesis and has attracted considerable attention in metabolic engineering. google.com

One notable example involves the engineering of the yeast Pichia pastoris. To achieve the production of pure (2R,3R)-2,3-butanediol, a synthetic pathway was introduced into the organism. This involved integrating three key genes into the yeast's genome:

alsS gene (from Bacillus subtilis): Codes for α-acetolactate synthase.

alsD gene (from Bacillus subtilis): Codes for α-acetolactate decarboxylase.

BDH1 gene (from Saccharomyces cerevisiae): Codes for butanediol (B1596017) dehydrogenase.

The engineered P. pastoris strain successfully produced (2R,3R)-2,3-butanediol from glucose with an optical purity exceeding 99%. researchgate.net Optimization of fermentation conditions, including pH, aeration, and agitation speed, along with statistical medium optimization, led to significant improvements in product yield. In fed-batch fermentation, the titer of (2R,3R)-2,3-butanediol reached 74.5 g/L. researchgate.net Such high titers and optical purity make this fermentation-derived precursor an economically viable starting material for the synthesis of (2R,3R)-3-Aminobutan-2-ol hydrochloride.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages existing stereocenters to build more complex chiral molecules, avoiding the need for asymmetric synthesis or resolution steps.

Synthesis from Naturally Occurring Chiral Precursors (e.g., D-Threonine)

The ideal starting material from the chiral pool for the synthesis of (2R,3R)-3-Aminobutan-2-ol is D-allothreonine. This non-proteinogenic amino acid has the IUPAC name (2R,3R)-2-amino-3-hydroxybutanoic acid, meaning its two stereocenters at positions C2 and C3 perfectly match the required stereochemistry of the target molecule. nih.gov

The synthetic route from D-allothreonine is conceptually straightforward and centers on the selective reduction of the carboxylic acid group at the C1 position to a methyl group. This transformation effectively converts the amino acid backbone into the aminobutanol structure while preserving the integrity of the existing chiral centers.

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a powerful method for separating a racemic mixture into its constituent enantiomers. The technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme.

Lipase-Mediated Kinetic Resolution

Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols and amines due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. jocpr.comnih.gov The resolution of racemic 3-aminobutan-2-ol can be achieved through the enantioselective acylation of the alcohol or amino group, or the hydrolysis of a corresponding racemic ester.

In a typical lipase-mediated acylation, the racemic aminobutanol is treated with an acyl donor (e.g., vinyl acetate) in a non-polar organic solvent in the presence of a lipase. The enzyme will preferentially acylate one enantiomer at a much faster rate than the other. jocpr.com For instance, the lipase might selectively convert the (2S,3S)-enantiomer into its corresponding ester, leaving the desired (2R,3R)-enantiomer largely unreacted. The reaction is stopped at approximately 50% conversion, at which point the unreacted (2R,3R)-3-aminobutan-2-ol and the newly formed (2S,3S)-ester can be separated by standard chromatographic techniques.

A variety of lipases have been successfully employed for resolving chiral alcohols and amines, demonstrating high efficiency and enantioselectivity. The table below lists several lipases commonly used in kinetic resolutions.

| Lipase | Common Source Organism | Immobilized Form | Typical Application |

| Lipase PS | Pseudomonas cepacia (now Burkholderia cepacia) | PS-IM (immobilized on diatomaceous earth) | Resolution of chiral amines and alcohols. nih.govpolimi.it |

| CAL-B | Candida antarctica | Novozym 435 (immobilized on acrylic resin) | Resolution of secondary alcohols and amino esters. jocpr.com |

| Lipase AK | Pseudomonas fluorescens | N/A | Resolution of chiral alcohols. |

| CRL | Candida rugosa | N/A | Resolution of hydroxybutanenitriles. nih.gov |

The success of lipase-mediated resolution depends on optimizing reaction parameters such as the choice of enzyme, solvent, acyl donor, and temperature to maximize the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. tudelft.nl

Diastereomeric Salt Formation and Crystallization

One of the most established and industrially viable methods for separating enantiomers from a racemic mixture is through the formation of diastereomeric salts. wikipedia.orgnih.gov This classical resolution technique relies on reacting the racemic base, such as 3-aminobutan-2-ol, with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orgscispace.com The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent.

This difference in solubility allows for their separation by fractional crystallization. nih.gov The less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble salt remains in the mother liquor. Once the crystallized salt is isolated, the chiral resolving agent can be removed by a simple acid-base workup, yielding the desired enantiomerically pure amine.

Commonly used chiral resolving agents for amines include tartaric acid, (R)-mandelic acid, and camphorsulfonic acid. wikipedia.orgvcu.edu For instance, racemic tartaric acid was famously resolved by Louis Pasteur using an optically active amine, (+)-cinchotoxine, demonstrating the foundational principle of this method. wikipedia.org While effective, a primary limitation of this approach is that the maximum theoretical yield for the desired enantiomer is 50%, as the other enantiomer is separated and often discarded unless a racemization and recycling process is implemented. vcu.edu

The general process can be summarized as follows:

Salt Formation: The racemic mixture of 3-aminobutan-2-ol is dissolved in a suitable solvent and treated with a stoichiometric amount of an enantiopure chiral acid (e.g., L-(+)-tartaric acid).

Crystallization: The solution is cooled or concentrated to induce the crystallization of the less soluble diastereomeric salt, for example, the ((2R,3R)-3-aminobutan-2-ol)-(L-tartrate) salt.

Isolation: The crystallized salt is separated from the solution (mother liquor) by filtration.

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (2R,3R)-3-aminobutan-2-ol, which can then be converted to its hydrochloride salt.

Optimization of Reaction Conditions and Process Efficiency

The efficiency, yield, and stereochemical purity of synthetic routes toward this compound are highly dependent on the careful optimization of various reaction parameters. Factors such as the choice of solvent, operating temperature, pH, and the concentration of catalysts and ligands play a critical role in directing the reaction towards the desired stereoisomer and maximizing process efficiency.

The solvent system is a critical parameter in asymmetric synthesis, capable of influencing both the reaction rate and the stereochemical outcome. The polarity, proticity, and coordinating ability of a solvent can affect the stability of transition states, the solubility of reagents, and the activity of catalysts. In the synthesis of chiral amino alcohols, the choice of solvent can be the deciding factor in achieving high enantiomeric excess (ee).

For instance, in silver(I)-promoted oxidative coupling reactions to form related dihydrobenzofuran structures, acetonitrile was found to provide the best balance between conversion and selectivity and is considered a "greener" solvent than more commonly employed options like dichloromethane or benzene. scielo.br The effect of the solvent is often determined empirically by screening a range of options.

Table 1: Illustrative Example of Solvent Effects on a Generic Asymmetric Reduction

| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |

| Toluene | 2.4 | 85 | 92 |

| Dichloromethane | 9.1 | 90 | 88 |

| Tetrahydrofuran (THF) | 7.6 | 92 | 95 |

| Acetonitrile | 37.5 | 78 | 85 |

| Ethanol | 24.6 | 65 | 70 |

This table is a representative example and does not correspond to a specific synthesis of (2R,3R)-3-Aminobutan-2-ol but illustrates the general principle of how solvent choice can impact reaction outcomes.

Biocatalytic methods, utilizing enzymes such as transaminases or amine dehydrogenases, offer a highly selective and sustainable route to chiral amino alcohols. frontiersin.orgnih.gov The performance of these enzymatic systems is exquisitely sensitive to temperature and pH, as these conditions directly impact enzyme structure, stability, and catalytic activity. frontiersin.org

Temperature: Each enzyme has an optimal temperature at which it exhibits maximum activity. Below this temperature, the reaction rate is lower, while exceeding it can lead to thermal denaturation, where the enzyme loses its three-dimensional structure and, consequently, its catalytic function. For example, in the synthesis of chiral amino alcohols using an engineered amine dehydrogenase, reactions are typically conducted at a controlled temperature, such as 30°C, to ensure optimal enzyme performance over the reaction period. frontiersin.orgnih.gov

pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues, particularly those in the active site, as well as the substrate itself. This makes pH a critical parameter for substrate binding and catalysis. Biocatalytic reductive aminations are often performed in buffered solutions to maintain a stable pH. For instance, a study on an engineered amine dehydrogenase used an NH₄Cl/NH₃·H₂O buffer system to maintain a pH of 8.5, which was optimal for the reductive amination reaction. frontiersin.orgnih.gov

Table 2: Influence of Temperature and pH on Biocatalytic Activity

| Enzyme System | Parameter | Value | Conversion (%) | Stereoselectivity |

| Engineered Amine Dehydrogenase | Temperature | 30°C | >99 | >99% ee |

| Engineered Amine Dehydrogenase | pH | 8.5 | >99 | >99% ee |

| Carbonyl Reductase | Temperature | 30-37°C | High | >95% ee |

| Carbonyl Reductase | pH | 6.5-7.5 | High | >95% ee |

Data is compiled from studies on the biocatalytic synthesis of chiral amino alcohols. frontiersin.orgnih.gov

In metal-catalyzed asymmetric synthesis, the catalyst is typically composed of a metal center and a chiral ligand. The amount of catalyst used, or "catalyst loading," is a crucial factor for both economic and practical reasons. The goal is to use the minimum amount of catalyst necessary to achieve a high yield and enantioselectivity in a reasonable timeframe. High catalyst loading can be prohibitively expensive, especially when using precious metals like palladium or ruthenium.

Optimizing catalyst and ligand loading involves systematically reducing the concentration to find the point where efficiency begins to decline. This process aims to maximize the turnover number (TON), which is the number of moles of substrate converted per mole of catalyst. Modern asymmetric organocatalysis has also seen significant advances in developing highly active catalysts that can be used at very low loadings (≤3 mol%). researchgate.net

The optimization process often involves:

Screening Catalyst Loading: Running the reaction with varying mole percentages of the catalyst (e.g., 5 mol%, 1 mol%, 0.5 mol%) to observe the effect on yield and enantiomeric excess.

Adjusting Ligand-to-Metal Ratio: In some systems, the ratio of the chiral ligand to the metal precursor can influence the formation and stability of the active catalytic species.

Table 3: Example of Catalyst Loading Optimization on Enantioselectivity

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 5.0 | 4 | 98 | 99 |

| 2.0 | 8 | 97 | 99 |

| 1.0 | 12 | 95 | 98 |

| 0.5 | 24 | 90 | 97 |

| 0.1 | 48 | 75 | 94 |

This table presents hypothetical data to illustrate the typical trend observed during catalyst loading optimization in asymmetric synthesis.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic routes for pharmaceuticals and fine chemicals. The goal is to design processes that are more environmentally benign, safer, and more resource-efficient than traditional methods. The synthesis of this compound is an area where these principles can be effectively applied.

Traditional chemical synthesis of chiral amino alcohols often relies on stoichiometric amounts of metal hydride reducing agents or organometallic catalysts, which can require extreme reaction conditions and may generate significant waste. frontiersin.orgnih.gov In contrast, modern approaches embrace sustainability:

Biocatalysis: As discussed, using enzymes like amine dehydrogenases or transaminases represents a cornerstone of green synthesis for chiral amines. frontiersin.orgnih.gov These reactions occur under mild conditions (ambient temperature and pressure) and often use water as the solvent. nih.govresearchgate.net Enzymes are highly stereoselective, which minimizes the formation of unwanted byproducts and simplifies purification. Furthermore, the use of whole-cell biocatalysts can be coupled with cofactor regeneration systems, making the process more economically viable. nih.gov

Catalytic Hydrogenation: Catalytic hydrogenation is another green and efficient method for preparing chiral amino alcohols. Although it can require high pressure and temperature, it uses hydrogen as the reducing agent, with water being the only byproduct, leading to high atom economy. The development of highly active and selective catalysts allows this process to be more efficient.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Biocatalytic reductive amination, for example, is a highly atom-economical process that directly converts a keto group into a chiral amine using ammonia. frontiersin.org

By shifting from stoichiometric reagents to catalytic and biocatalytic methods, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high standards of purity and efficiency.

Derivatization and Structural Modification of 2r,3r 3 Aminobutan 2 Ol Hydrochloride for Research Applications

Design and Synthesis of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The inherent chirality and the presence of two distinct coordinating atoms (nitrogen and oxygen) in (2R,3R)-3-aminobutan-2-ol allow for its modification into a diverse range of chiral ligands. These ligands, upon coordination with a metal center, create a chiral environment that can effectively induce enantioselectivity in a multitude of catalytic reactions.

Schiff Base Derivatives

The reaction of the primary amine in (2R,3R)-3-aminobutan-2-ol with various aldehydes, particularly salicylaldehyde (B1680747) derivatives, readily forms chiral Schiff base (or imine) ligands. These N,O-bidentate ligands are capable of forming stable complexes with a variety of transition metals.

For instance, a series of chiral Schiff bases has been synthesized from (2R,3R)-3-aminobutan-2-ol and substituted salicylaldehydes. These ligands, when complexed with a copper(II) acetate (B1210297) dimer, have been successfully employed as catalysts in the asymmetric Henry (nitroaldol) reaction. The resulting copper complexes effectively catalyzed the reaction between nitromethane (B149229) and various aromatic aldehydes, yielding chiral nitroalcohols with good enantioselectivity.

Table 1: Performance of (2R,3R)-3-Aminobutan-2-ol-Derived Schiff Base/Cu(II) Catalysts in the Asymmetric Henry Reaction

| Aldehyde Reactant | Ligand Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | H | 85 | 78 |

| 4-Chlorobenzaldehyde | 4-Cl | 92 | 85 |

| 4-Nitrobenzaldehyde | 4-NO2 | 95 | 90 |

| 2-Chlorobenzaldehyde | 2-Cl | 88 | 75 |

Reaction Conditions: Catalyst loading 5 mol%, Nitromethane, Isopropanol (B130326), Room Temperature, 48h.

Amide and Carbamate (B1207046) Ligand Architectures

The amino group of (2R,3R)-3-aminobutan-2-ol can be acylated to form amide ligands or reacted with chloroformates to produce carbamate derivatives. These modifications introduce a new coordination site and can alter the steric and electronic properties of the resulting ligand.

While specific examples starting directly from the (2R,3R) isomer are not extensively documented in readily available literature, the general strategy is a cornerstone of ligand design. For example, acylation with picolinoyl chloride would yield a tridentate N,N,O-ligand. Carbamate formation, such as with benzyl (B1604629) chloroformate, creates a Boc-like protecting group that can direct metallation at other sites or be used to synthesize more complex structures like PROTAC linkers. ambeed.com This derivatization strategy is fundamental in building libraries of ligands for screening in catalytic applications.

Phosphine (B1218219) and Phosphoramidite (B1245037) Ligand Scaffolds

Phosphine and phosphoramidite ligands are among the most successful ligand classes for asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. The (2R,3R)-3-aminobutan-2-ol scaffold can be used to generate chiral phosphoramidite ligands. The synthesis typically involves the reaction of the amino alcohol with phosphorus trichloride (B1173362) (PCl₃) to form a cyclic chlorophosphite, which is then reacted with a secondary amine to yield the final phosphoramidite ligand. The chirality of the butanediol (B1596017) backbone is thus transferred to the ligand environment around the metal center (e.g., rhodium or iridium), enabling high levels of stereocontrol.

N,O-Chelating Ligand Architectures

The native structure of (2R,3R)-3-aminobutan-2-ol is itself a simple N,O-chelating framework. More complex and sterically demanding N,O-ligands can be synthesized by introducing bulky substituents. A common method is the N-alkylation of the amino group. For example, reductive amination with a bulky aldehyde (e.g., pivalaldehyde) can introduce a neopentyl group onto the nitrogen atom. The resulting N-alkylated amino alcohol ligand offers increased steric hindrance, which can be beneficial for enhancing enantioselectivity in reactions such as the asymmetric transfer hydrogenation of ketones.

Macrocyclic and Polymeric Ligand Derivatives

For applications requiring catalyst recovery and recycling, (2R,3R)-3-aminobutan-2-ol can be incorporated into larger molecular structures like macrocycles or polymers. A bifunctional derivative of the amino alcohol could be reacted with a diacid chloride, for example, to form a chiral polyamide or polyester. If this polymer is insoluble, it can serve as a heterogeneous catalyst support. Alternatively, the amino alcohol can be used to construct chiral crown ethers or other macrocyclic hosts, which have applications in enantioselective recognition and separation processes.

Preparation of Chiral Auxiliaries

Beyond its use in catalysis, (2R,3R)-3-aminobutan-2-ol can function as a chiral auxiliary. In this role, the chiral molecule is temporarily and covalently attached to a prochiral substrate. It then directs the stereochemical outcome of a reaction on the substrate, leading to the formation of one diastereomer in excess. After the reaction, the auxiliary can be cleaved and recovered.

For example, the amino alcohol can be condensed with a ketoacid to form a chiral oxazolidinone-type auxiliary. The substrate, now containing the chiral auxiliary, can undergo diastereoselective alkylation or reduction. The stereocenter on the auxiliary, originating from the (2R,3R)-3-aminobutan-2-ol, effectively shields one face of the reactive center (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face. This strategy is a powerful method for the synthesis of enantiomerically pure α-alkylated carboxylic acids or alcohols. researchgate.net

Formation of Organometallic Precursors and Complexes

The (2R,3R)-3-aminobutan-2-ol scaffold serves as an excellent starting point for the synthesis of N,O-bidentate ligands, which can coordinate to a metal center to form stable chelate rings. This chelation effect often enhances the stability and catalytic activity of the resulting organometallic complex. The derivatization typically begins with the modification of the amino group, followed by coordination to a metal.

A common strategy involves the N-alkylation or N-arylation of the amino group. For instance, reaction with various alkyl halides or aryl halides can introduce bulky substituents that can influence the stereochemical environment around a coordinated metal center. Another key derivatization is the formation of Schiff bases through condensation with aldehydes or ketones. These imine-alcohol ligands are versatile and can be readily coordinated to a range of transition metals.

Furthermore, the amino group can be converted into an amide, and subsequently, the hydroxyl group can be functionalized to create phosphine-amino alcohol or phosphine-amide ligands. These P,N-ligands are a highly important class of ligands in asymmetric catalysis due to their ability to fine-tune the electronic and steric properties of the metal catalyst.

The formation of organometallic complexes from derivatives of (2R,3R)-3-aminobutan-2-ol has been explored with various transition metals, including but not limited to ruthenium, rhodium, iridium, palladium, and copper. The choice of metal is dictated by the desired catalytic application. For example, ruthenium and rhodium complexes are extensively used in asymmetric hydrogenation and transfer hydrogenation reactions, while palladium complexes are prominent in cross-coupling reactions.

Table 1: Examples of Derivatization Reactions of (2R,3R)-3-Aminobutan-2-ol for Organometallic Precursor Synthesis

| Derivative Type | Reagents and Conditions | Resulting Ligand Structure (General) | Potential Metal Coordination |

| N-Alkyl/Aryl | Alkyl/Aryl Halide, Base | R-NH-CH(CH₃)-CH(OH)-CH₃ | N,O-bidentate |

| Schiff Base | Aldehyde/Ketone, Acid Catalyst | R=C=N-CH(CH₃)-CH(OH)-CH₃ | N,O-bidentate |

| Amide | Acyl Chloride, Base | R-C(O)-NH-CH(CH₃)-CH(OH)-CH₃ | N,O-bidentate |

| Phosphine-Amide | 1. Acyl Chloride, Base2. Chlorophosphine, Base | R-C(O)-NH-CH(CH₃)-CH(OPR'₂)-CH₃ | P,N-bidentate |

Investigation of Stereochemical Influence on Derivatization Pathways

The (2R,3R) stereochemistry of the starting amino alcohol exerts a profound influence on the stereochemical outcome of subsequent derivatization and coordination reactions. This principle of "chirality transfer" is fundamental to asymmetric synthesis. The predefined spatial arrangement of the methyl and hydroxyl groups relative to the amino group dictates the facial selectivity of reactions at the nitrogen atom and influences the conformational preferences of the resulting ligands.

When a derivative of (2R,3R)-3-aminobutan-2-ol coordinates to a metal center, the inherent chirality of the ligand creates a chiral environment around the metal. This chiral pocket can then discriminate between the prochiral faces of a substrate in a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

The influence of the (2R,3R) configuration is particularly evident in the formation of diastereomeric products during derivatization. For example, if a new stereocenter is created during the modification of the amino group, the existing (2R,3R) stereocenters will direct the stereochemical outcome of this transformation, leading to a diastereomeric excess of one isomer. This is a direct consequence of the different energetic pathways for the formation of the possible diastereomers, with the transition state leading to the major diastereomer being lower in energy due to minimized steric interactions.

While specific studies detailing the derivatization pathways of (2R,3R)-3-aminobutan-2-ol hydrochloride for organometallic synthesis are not extensively documented in publicly available literature, the principles can be illustrated by research on closely related vicinal amino alcohols. For instance, in the synthesis of chiral ligands from other amino alcohols, it has been consistently observed that the stereochemistry of the starting material dictates the stereochemistry of the final ligand and, consequently, the enantioselectivity of the catalytic reactions in which these ligands are employed. The rigid and well-defined stereochemical arrangement of the substituents in ligands derived from (2R,3R)-3-aminobutan-2-ol is expected to provide a robust platform for inducing high levels of asymmetry in a variety of metal-catalyzed transformations.

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the specific applications of This compound and its derivatives in the requested areas of asymmetric catalysis.

The outlined topics require specific research findings, including data on substrate scope, enantioselectivity, and catalyst performance for the following reactions:

Asymmetric Hydrogenation Reactions

Asymmetric Alkylation and Addition Reactions (Aldol, Mannich, Michael, Grignard, Organozinc)

While the field of asymmetric catalysis extensively utilizes chiral amino alcohols as ligands and auxiliaries, the available research predominantly focuses on other stereoisomers or structurally related compounds. The specific stereoisomer, (2R,3R)-3-Aminobutan-2-ol, is not prominently featured in the literature as a catalyst for these applications. Consequently, the data necessary to construct the specified tables and provide a thorough, scientifically accurate analysis for each subsection of the requested article could not be located.

Therefore, it is not possible to fulfill the request while adhering to the strict requirements of focusing solely on "this compound" and providing detailed, data-backed content.

Applications of 2r,3r 3 Aminobutan 2 Ol Hydrochloride and Its Derivatives in Asymmetric Catalysis

Asymmetric Oxidation and Reduction Reactions

Derivatives of chiral amino alcohols are fundamental in asymmetric oxidation and reduction reactions, serving as chiral ligands for metal catalysts or as precursors for organocatalysts. In the context of asymmetric reduction of ketones, ligands derived from amino alcohols can coordinate with metals such as ruthenium, rhodium, and iridium to form highly effective catalysts for transfer hydrogenation. These catalysts facilitate the stereoselective transfer of a hydride from a hydrogen source, like isopropanol (B130326) or formic acid, to a prochiral ketone, yielding a chiral secondary alcohol with high enantiomeric excess. The stereochemistry of the amino alcohol ligand is crucial in determining the facial selectivity of the hydride attack on the ketone.

For asymmetric oxidation, chiral amino alcohol derivatives can be used in conjunction with oxidizing agents to achieve the kinetic resolution of racemic alcohols or the asymmetric oxidation of prochiral sulfides to sulfoxides. However, specific examples and detailed research data for catalysts derived from (2R,3R)-3-aminobutan-2-ol in these transformations are not readily found in the surveyed literature.

Cycloaddition and Ring-Opening Reactions

Chiral ligands derived from amino alcohols are also pivotal in orchestrating stereoselectivity in various cycloaddition and ring-opening reactions. In Diels-Alder, [3+2] cycloadditions, and other pericyclic reactions, Lewis acid catalysts bearing chiral ligands create a chiral environment that directs the approach of the reacting partners, thereby controlling the stereochemical outcome of the cycloadduct.

Similarly, in the asymmetric ring-opening of meso-epoxides or other cyclic compounds, chiral catalyst systems, often involving transition metals complexed with amino alcohol-derived ligands, can selectively attack one of the enantiotopic C-O bonds. This leads to the formation of enantiomerically enriched products. While the potential for using (2R,3R)-3-aminobutan-2-ol derivatives in these reactions is clear from a conceptual standpoint, specific studies detailing their efficacy and providing data on yields and enantioselectivity are not available in the public domain.

Metal-Mediated Catalytic Systems

The versatility of (2R,3R)-3-aminobutan-2-ol as a chiral precursor would allow for the synthesis of a variety of ligands, such as Schiff bases, oxazolines, and phosphinites, which can be complexed with a range of transition metals.

Transition Metal Complexes (e.g., Rhodium, Ruthenium, Iridium, Copper, Zinc, Palladium)

Chiral ligands are essential for achieving high enantioselectivity in metal-catalyzed reactions. Derivatives of amino alcohols are known to form stable and effective complexes with numerous transition metals.

Rhodium, Ruthenium, and Iridium: Complexes of these metals with chiral ligands are particularly effective in asymmetric hydrogenation and transfer hydrogenation of ketones and imines.

Copper and Zinc: Lewis acidic complexes of copper and zinc with chiral ligands are widely used in asymmetric aldol (B89426) reactions, Michael additions, and cyclopropanations.

Palladium: Chiral phosphine (B1218219) ligands derived from amino alcohols are extensively used in palladium-catalyzed asymmetric allylic alkylation and Heck reactions.

Despite the well-established use of other chiral amino alcohols in these contexts, specific data for catalysts derived from (2R,3R)-3-aminobutan-2-ol is not available to populate a detailed data table.

Mechanistic Insights into Catalytic Cycles and Enantioselectivity Origin

The mechanism of enantioselection in metal-catalyzed reactions with chiral ligands is a subject of intensive study. For amino alcohol-derived ligands, the stereochemical outcome is generally dictated by the formation of a rigid, well-defined metal-ligand-substrate complex. In this complex, steric and electronic interactions between the chiral ligand and the substrate favor one transition state over its diastereomeric counterpart, leading to the preferential formation of one enantiomer of the product.

The specific geometry of the (2R,3R) stereoisomer would lead to a unique conformational arrangement in the catalytic intermediate, which would, in turn, influence the enantioselectivity. However, without experimental or computational studies on catalytic systems bearing ligands from (2R,3R)-3-aminobutan-2-ol, any mechanistic discussion remains speculative.

Organocatalytic Systems Utilizing (2R,3R)-3-Aminobutan-2-ol Derivatives

(2R,3R)-3-Aminobutan-2-ol can serve as a scaffold for the synthesis of various organocatalysts. For instance, it can be incorporated into thiourea (B124793) or squaramide-based catalysts, which operate through hydrogen bonding to activate substrates and control stereochemistry. Proline-type catalysts derived from this amino alcohol could also be envisioned for enamine and iminium ion catalysis in reactions like asymmetric aldol and Michael additions. The bifunctional nature of the amino alcohol (a Lewis basic amino group and a Brønsted acidic hydroxyl group) is a key feature in many organocatalytic designs.

While the synthesis of such organocatalysts is feasible, a review of the available literature did not yield specific examples of organocatalysts derived from (2R,3R)-3-aminobutan-2-ol and their application in asymmetric transformations, along with corresponding performance data.

Theoretical and Computational Investigations of 2r,3r 3 Aminobutan 2 Ol Hydrochloride

Conformational Analysis and Stereochemical Preferences

The conformational landscape of (2R,3R)-3-Aminobutan-2-ol hydrochloride is of fundamental importance as it dictates how the molecule interacts with other chemical species. Computational methods, particularly quantum chemical calculations, are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by higher-level Density Functional Theory (DFT) optimizations, can reveal the relative energies of different staggered conformations around the central C2-C3 bond. The dihedral angle between the amino and hydroxyl groups is a critical parameter in these analyses.

Table 1: Illustrative Conformational Analysis Data for (2R,3R)-3-Aminobutan-2-ol (Note: This table is illustrative and represents the type of data obtained from conformational analysis studies.)

| Conformer | Dihedral Angle (H-O-C2-C3) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Anti | ~180° | 0.00 (Reference) | Minimized steric repulsion |

| Gauche 1 | ~60° | 1.5 - 2.5 | Potential for intramolecular H-bonding |

| Gauche 2 | ~-60° | 1.8 - 2.8 | Potential for intramolecular H-bonding |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic properties of this compound, which are directly related to its reactivity. Methods like DFT are used to calculate various molecular descriptors.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. nih.gov For this compound, the ESP map would show regions of positive potential around the ammonium (B1175870) and hydroxyl protons, indicating their electrophilic nature, and regions of negative potential around the oxygen and chloride ions, highlighting their nucleophilic character. This information is invaluable for predicting how the molecule will interact with substrates and other reagents in a reaction.

Table 2: Illustrative Electronic Properties of (2R,3R)-3-Aminobutan-2-ol (Note: This table is illustrative and represents the type of data obtained from quantum chemical calculations.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.0 to -9.5 eV | Electron-donating ability |

| LUMO Energy | 1.5 to 2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 9.5 to 12.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 D | Overall polarity of the molecule |

Density Functional Theory (DFT) Studies of Reaction Mechanisms in Catalysis

When (2R,3R)-3-Aminobutan-2-ol acts as a chiral ligand or catalyst, DFT studies are instrumental in unraveling the mechanisms of the reactions it mediates. These studies can model the entire reaction pathway, from reactants to products, providing detailed information about the energies and structures of all intermediates and transition states.

A key aspect of mechanistic studies is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of the reaction. DFT calculations can precisely locate transition state geometries and their corresponding activation energies. For example, in an enantioselective addition reaction catalyzed by a complex of (2R,3R)-3-Aminobutan-2-ol, DFT can model the transition state where the substrate binds to the catalyst, revealing the non-covalent interactions that lead to the preferential formation of one enantiomer over the other.

By comparing the activation energies of the transition states leading to different stereoisomeric products, DFT calculations can predict the enantioselectivity and diastereoselectivity of a reaction. The difference in the free energies of the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products. These predictions are invaluable for the rational design of more selective catalysts, as they allow researchers to understand the structural features of the catalyst that are crucial for high stereocontrol.

Molecular Dynamics Simulations of Ligand-Substrate and Ligand-Enzyme Interactions

While DFT is excellent for studying the details of a chemical reaction at a static level, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can model the interactions of (2R,3R)-3-Aminobutan-2-ol as a ligand with a substrate or an enzyme in a solvent environment, which is more representative of real-world reaction conditions.

These simulations can reveal how the ligand binds to its target, the conformational changes that occur upon binding, and the role of solvent molecules in mediating these interactions. By analyzing the trajectories of the atoms over time, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. In the context of catalysis, MD simulations can help to understand how the ligand orients the substrate in the active site of an enzyme or a metal complex, leading to the observed stereoselectivity.

Predictive Modeling for Catalyst Design and Optimization

The ultimate goal of many computational studies in catalysis is to develop predictive models that can accelerate the discovery and optimization of new catalysts. By combining the data from DFT calculations and MD simulations with experimental results, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-enantioselectivity relationship (QSER) models.

These models use statistical methods and machine learning algorithms to correlate the structural and electronic properties of a series of catalysts with their observed activity and selectivity. Once a reliable model is established, it can be used to predict the performance of new, untested catalyst candidates, thereby guiding synthetic efforts towards the most promising structures. This predictive approach significantly reduces the time and resources required for catalyst development compared to traditional trial-and-error methods. For chiral amino alcohols like (2R,3R)-3-Aminobutan-2-ol, these models can help in fine-tuning the substituents on the ligand to achieve higher enantioselectivity for a specific reaction.

Advanced Analytical Methodologies for Research Oriented Characterization of 2r,3r 3 Aminobutan 2 Ol Hydrochloride

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is the cornerstone for determining the stereochemical purity of chiral compounds. It operates on the principle of forming transient diastereomeric complexes between the analyte and a chiral selector, which is part of the stationary phase. This differential interaction results in different retention times for different stereoisomers, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantiomeric and diastereomeric analysis of aminobutanols. heraldopenaccess.us The separation relies on the use of Chiral Stationary Phases (CSPs) that create a chiral environment. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are particularly effective. yakhak.orgchromatographyonline.com

For compounds like 3-aminobutan-2-ol (B1581441), which may lack a strong chromophore for UV detection, derivatization is a common strategy. google.com A chiral or achiral derivatizing agent that introduces a UV-active group (e.g., a phenyl or naphthyl group) is reacted with the amino or hydroxyl function. google.comnih.gov This not only enhances detection sensitivity but can also improve the chiral recognition and separation efficiency on the CSP. google.com For instance, derivatization with benzyloxycarbonyl chloride allows for detection at 210 nm. google.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326), is critical for optimizing the separation. google.com

The enantiomeric excess (e.e.) and diastereomeric excess (d.e.) are calculated from the relative peak areas of the separated isomers in the chromatogram.

Table 1: Example HPLC Conditions for Chiral Purity Analysis of 3-Aminobutan-2-ol Derivatives

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Chiralpak AD-H (Amylose derivative) | Chiralpak IA-3 (Amylose derivative) |

| Mobile Phase | n-Hexane: Isopropanol (9:1) google.com | Hexane: Isopropanol (90:10) |

| Analyte Form | N-Cbz-3-aminobutanol derivative google.com | Derivatized 3-aminobutan-2-ol |

| Flow Rate | 1.0 mL/min google.com | Not Specified |

| Detection | UV at 210 nm google.com | Not Specified |

| Observation | Baseline separation of R and S isomers google.com | Baseline separation of enantiomers |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile or semi-volatile compounds. To analyze 3-aminobutan-2-ol, it must first be derivatized to increase its volatility and thermal stability. Common derivatization agents include trifluoroacetic anhydride (B1165640) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz Derivatized cyclodextrins, such as those modified with alkyl or acyl groups, create chiral cavities into which the enantiomers of the analyte can include themselves. gcms.czmdpi.com The stability of the inclusion complexes formed between the cyclodextrin and each enantiomer differs, leading to different retention times and enabling separation. The high efficiency of capillary GC columns often provides excellent resolution of all four stereoisomers of 3-aminobutan-2-ol in a single run.

Table 2: Representative GC Conditions for Chiral Alcohol Separation

| Parameter | Example Condition |

| Stationary Phase | CYCLOSIL-B (Hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) mdpi.com |

| Column | 30 m x 0.25 mm x 0.25 µm mdpi.com |

| Carrier Gas | Helium or Hydrogen gcms.cz |

| Injector Temperature | 250 °C mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) gcms.czmdpi.com |

| Analyte Form | Derivatized to increase volatility (e.g., trifluoroacetyl derivative) |

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For a specific stereoisomer like (2R,3R)-3-aminobutan-2-ol hydrochloride, these techniques are used in concert to confirm its identity unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, with Chiral Shift Reagents, NOE Analysis)

NMR spectroscopy is the most powerful tool for determining the covalent structure of organic molecules in solution. beilstein-journals.orgpsu.edu

¹H and ¹³C NMR: These spectra confirm the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum of 3-aminobutan-2-ol shows distinct signals for the two methyl groups, the two methine (CH) protons, and the protons of the amine (NH₂) and hydroxyl (OH) groups. The ¹³C NMR spectrum shows four signals corresponding to the four unique carbon atoms in the molecule. nih.govnih.gov

Chiral Shift Reagents (CSRs): In a standard NMR experiment, enantiomers are indistinguishable. However, adding a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), to the NMR sample creates a chiral environment. fiveable.melibretexts.orgrsc.org The CSR forms diastereomeric complexes with the (2R,3R) and (2S,3S) enantiomers, which have different NMR spectra. This results in the separation of proton signals, allowing for the determination of enantiomeric purity by integrating the distinct peaks. libretexts.org

Nuclear Overhauser Effect (NOE) Analysis: NOE spectroscopy is used to determine the relative stereochemistry (i.e., diastereomeric identity). It detects spatial proximity between protons. For (2R,3R)-3-aminobutan-2-ol, which has a syn relationship between the C3-amino and C2-hydroxyl groups, an NOE enhancement would be expected between the protons on C2 and C3. This helps to distinguish it from the anti diastereomers, (2R,3S) and (2S,3R).

Table 3: Typical NMR Data for the 3-Aminobutan-2-ol Skeleton

| Nucleus | Type of Information | Expected Chemical Shift (ppm) Range |

| ¹H NMR | CH -OH | ~3.5 - 4.0 |

| CH -NH₂ | ~2.8 - 3.3 | |

| CH ₃-CH(OH) | ~1.1 - 1.3 | |

| CH ₃-CH(NH₂) | ~1.0 - 1.2 | |

| OH , NH ₂ | Broad, variable (depends on solvent, concentration) | |

| ¹³C NMR | C -OH | ~65 - 75 |

| C -NH₂ | ~50 - 60 | |

| C H₃-CH(OH) | ~18 - 25 | |

| C H₃-CH(NH₂) | ~15 - 22 |

Note: Exact shifts are dependent on the solvent, concentration, and whether the compound is in its free base or hydrochloride salt form.

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands. A broad band in the 3200-3500 cm⁻¹ region corresponds to the O-H stretching vibration of the alcohol. N-H stretching vibrations of the ammonium (B1175870) salt (R-NH₃⁺) appear as a broad, complex band from approximately 2400-3200 cm⁻¹. C-H stretching of the alkyl groups is observed just below 3000 cm⁻¹, and the C-O stretching vibration appears in the 1050-1150 cm⁻¹ region. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. For 3-aminobutan-2-ol, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.org Alpha-cleavage next to the nitrogen atom (loss of a CH₃-CH(OH) radical) or the oxygen atom (loss of a CH₃-CH(NH₂) radical) results in characteristic fragment ions. Another common fragmentation is the loss of water (18 amu) from the molecular ion. libretexts.org

Table 4: Characteristic Spectroscopic Data (IR and MS)

| Technique | Feature | Expected Value/Observation |

| IR | O-H Stretch | ~3200-3500 cm⁻¹ (broad) |

| N-H Stretch (as -NH₃⁺) | ~2400-3200 cm⁻¹ (broad, complex) | |

| C-H Stretch | ~2850-2980 cm⁻¹ | |

| C-O Stretch | ~1050-1150 cm⁻¹ | |

| MS | Molecular Ion (M⁺) of free base | m/z = 89 |

| α-cleavage (loss of •CH₃) | m/z = 74 | |

| α-cleavage (loss of •CH(OH)CH₃) | m/z = 44 | |

| Dehydration (M-H₂O)⁺ | m/z = 71 |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques that provide definitive proof of a molecule's absolute configuration. wikipedia.orgnih.gov These methods measure the differential absorption of left- and right-circularly polarized light. wikipedia.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD and VCD spectra.

The assignment of the absolute configuration of this compound is achieved by comparing the experimentally measured VCD spectrum with a theoretical spectrum. biotools.usschrodinger.com This theoretical spectrum is generated using quantum chemical calculations, typically based on Density Functional Theory (DFT). wikipedia.org The calculation is performed for one specific enantiomer (e.g., the (2R,3R) form). If the calculated spectrum for the (2R,3R) isomer matches the experimental spectrum, the absolute configuration is confirmed. schrodinger.com VCD is particularly advantageous as it is highly sensitive to the three-dimensional arrangement of atoms in a molecule and can be applied directly to the sample in solution. wikipedia.orgnih.gov

X-ray Crystallography for Definitive Absolute Stereochemical Proof of Derivatives and Complexes

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the direct and unambiguous determination of the absolute configuration of a chiral molecule. The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms within a crystalline lattice. This effect, particularly for atoms heavier than oxygen, leads to measurable differences in the intensities of Bijvoet pairs of reflections (I(hkl) ≠ I(-h-k-l)), which allows for the assignment of the absolute structure.

For a light-atom molecule such as this compound, which contains only carbon, nitrogen, oxygen, hydrogen, and chlorine, obtaining a crystal that diffracts with sufficient intensity to reliably determine the absolute configuration can be challenging. The anomalous scattering contribution of these lighter atoms is weak. To overcome this, researchers often prepare derivatives of the target molecule with a heavy atom or co-crystallize it with a chiral compound of known absolute configuration. The incorporation of a heavier atom, such as bromine or a metal, significantly enhances the anomalous scattering signal, facilitating a more confident assignment of the absolute stereochemistry.

The general workflow for the X-ray crystallographic analysis of a derivative of this compound would involve the following steps:

Derivatization: Synthesis of a crystalline derivative of (2R,3R)-3-Aminobutan-2-ol. This could involve reacting the amino or hydroxyl group with a reagent containing a heavy atom.

Crystallization: Growing a high-quality single crystal of the derivative suitable for X-ray diffraction. This is often the most challenging step, requiring screening of various solvents and crystallization conditions.

Data Collection: Mounting the crystal on a diffractometer and collecting diffraction data at a specific X-ray wavelength.

Structure Solution and Refinement: Solving the crystal structure to determine the connectivity of the atoms and their positions in the unit cell. The final step involves refining the structural model against the experimental data and determining the absolute configuration, often expressed by the Flack parameter. A Flack parameter close to zero for the correct enantiomer provides strong evidence for the assigned absolute stereochemistry.

While specific crystallographic data for a derivative of this compound is not publicly available in crystallographic databases under this specific name, the methodology remains the definitive approach for absolute stereochemical proof.

Derivatization Methods for Enhanced Spectroscopic and Chromatographic Resolution (e.g., Mosher Esters, FDAA)

When single crystals for X-ray analysis are not obtainable, or for the routine analysis of enantiomeric purity, derivatization of this compound with a chiral derivatizing agent (CDA) is a powerful alternative. This process converts the enantiomers of the analyte into a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified using standard spectroscopic and chromatographic techniques.

Mosher's Method for NMR Analysis

The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the reaction of the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride (MTPA-Cl).

In the case of (2R,3R)-3-Aminobutan-2-ol, both the hydroxyl and amino groups can be derivatized. Reaction with (R)-MTPA-Cl and (S)-MTPA-Cl in separate experiments would yield two diastereomeric esters or amides. The resulting diastereomers are then analyzed by ¹H NMR spectroscopy.

The underlying principle of Mosher's method is that the phenyl group of the MTPA moiety creates a magnetically anisotropic environment. Protons of the substrate that lie in the shielding cone of this phenyl group in the most stable conformation will exhibit an upfield shift in their NMR signal, while those outside the cone will be deshielded (shifted downfield). By comparing the chemical shifts (δ) of the protons in the (R)-MTPA and (S)-MTPA derivatives, a difference (Δδ = δS - δR) can be calculated for each proton. The sign of the Δδ values for protons on either side of the stereocenter allows for the assignment of its absolute configuration based on established models of the preferred conformation of the Mosher's esters/amides.

A hypothetical data table for the Mosher's ester analysis of (2R,3R)-3-Aminobutan-2-ol, focusing on the derivatization of the secondary alcohol, is presented below. The values are illustrative to demonstrate the principle.

| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) |

| H-2 | 5.10 | 5.05 | -0.05 |

| H-3 | 3.50 | 3.58 | +0.08 |

| CH₃ (at C-2) | 1.25 | 1.35 | +0.10 |

| CH₃ (at C-3) | 1.15 | 1.10 | -0.05 |

FDAA (Marfey's Reagent) for HPLC Resolution

For the separation and quantification of enantiomers by high-performance liquid chromatography (HPLC), a common chiral derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. FDAA reacts with the primary amino group of (2R,3R)-3-Aminobutan-2-ol to form diastereomeric derivatives.

These diastereomers can then be separated on a standard achiral reversed-phase HPLC column due to their different interactions with the stationary phase. The derivatives contain a dinitrophenyl chromophore, which allows for sensitive detection using a UV detector, typically at a wavelength of around 340 nm.

The elution order of the diastereomers is generally consistent, with the derivative of the D-amino acid (or in this case, the corresponding amine stereoisomer) often eluting later than the L-amino acid derivative when using the L-form of the FDAA reagent. By comparing the retention time of the derivatized analyte to that of derivatized standards of known stereochemistry, the enantiomeric composition of the sample can be determined.

A patent (CN105675783A) describes an HPLC method for determining the chiral purity of 3-aminobutanol using a different chiral derivatizing agent, (R)-α-methyl-2-naphthyl acetyl chloride, which underscores the utility of this approach for this class of compounds. The resulting diastereomers are separated on a reversed-phase column and detected by UV.

A hypothetical HPLC data table for the analysis of a mixture of the four stereoisomers of 3-aminobutan-2-ol after derivatization with L-FDAA is shown below to illustrate the expected outcome.

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| (2S,3S)-derivative | 15.2 | - |

| (2R,3R)-derivative | 16.5 | 2.1 |

| (2S,3R)-derivative | 18.1 | 2.5 |

| (2R,3S)-derivative | 19.8 | 2.8 |

Future Perspectives and Emerging Research Directions for 2r,3r 3 Aminobutan 2 Ol Hydrochloride Chemistry

Development of Novel and More Sustainable Synthetic Routes

The future of (2R,3R)-3-Aminobutan-2-ol hydrochloride synthesis lies in the development of greener and more sustainable methodologies. Traditional chemical routes often involve multiple steps, the use of protecting groups, and expensive or hazardous reagents. nih.gov Emerging research is focused on overcoming these limitations through innovative approaches.

One promising avenue is the adoption of biocatalytic and chemoenzymatic strategies. These methods offer high selectivity under mild reaction conditions, reducing the environmental impact. rsc.org For instance, the chemoenzymatic synthesis of related compounds like (S)-3-aminobutanoic acid has been developed, emphasizing a reduction in waste and the avoidance of column chromatography.

Design of Immobilized and Recyclable Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the often expensive chiral catalyst. Future research will increasingly focus on the immobilization of (2R,3R)-3-Aminobutan-2-ol and its derivatives onto solid supports, rendering them recyclable without a significant loss of activity or selectivity.

Various materials are being explored as supports, including polymers, silica (B1680970), and magnetic nanoparticles. beilstein-journals.orgnih.gov For example, chiral amino alcohol ligands have been successfully anchored to polystyrene resins and used in the catalytic asymmetric addition of diethylzinc (B1219324) to aldehydes with high enantioselectivity. acs.org The development of novel recyclable organocatalysts, such as lipophilic cinchona squaramide organocatalysts, which can be easily separated by centrifugation, presents another viable strategy. nih.gov These approaches not only enhance the economic feasibility of using these catalysts on an industrial scale but also contribute to more sustainable chemical processes by minimizing catalyst waste.

Integration of (2R,3R)-3-Aminobutan-2-ol Derivatives in Flow Chemistry and Continuous Processes

Flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals due to its enhanced safety, efficiency, and scalability. The integration of (2R,3R)-3-Aminobutan-2-ol-based catalysts into continuous flow systems is a key area of future development. nih.govnih.gov

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. nih.gov When combined with immobilized catalysts, flow systems allow for the continuous production of chiral molecules with minimal manual intervention. nih.gov For example, monolith-supported chiral amino alcohol catalysts have been used in continuous flow for the enantioselective addition of diethylzinc to benzaldehyde, demonstrating the potential for long-term, stable production. beilstein-journals.org The development of such integrated systems will be crucial for the large-scale, cost-effective synthesis of enantiomerically pure compounds using (2R,3R)-3-Aminobutan-2-ol derivatives.

Exploration of New Asymmetric Transformations and Reaction Architectures

While (2R,3R)-3-Aminobutan-2-ol and its analogues have been successfully applied in a range of asymmetric reactions, there is ongoing research to expand their catalytic repertoire. polyu.edu.hk Future work will focus on designing new ligands based on the (2R,3R)-3-Aminobutan-2-ol scaffold to catalyze novel and challenging asymmetric transformations.

This includes the development of catalysts for reactions such as asymmetric C-H functionalization, which allows for the direct conversion of ubiquitous C-H bonds into valuable functional groups. nih.gov Furthermore, the creation of novel reaction architectures, such as multicatalytic systems where a (2R,3R)-3-Aminobutan-2-ol-based catalyst works in concert with other catalysts, will open up new possibilities for complex molecule synthesis. nih.gov The design of de novo structural classes of chiral amino alcohol catalysts, guided by computational predictions, is also a promising direction for discovering catalysts with unique reactivity and selectivity. capes.gov.brnih.gov

Synergistic Approaches Combining Chemo- and Biocatalysis

The combination of chemical and biological catalysis in synergistic or cascaded reactions is a powerful strategy for the efficient synthesis of complex chiral molecules. whiterose.ac.ukacs.org This approach harnesses the high selectivity of enzymes and the broad reaction scope of chemical catalysts. Future research will likely see an increase in the development of chemoenzymatic cascades for the synthesis of chiral amino alcohols and their derivatives. nih.govrsc.org

Application of High-Throughput Screening for Catalyst Discovery

The discovery of new and improved catalysts based on the (2R,3R)-3-Aminobutan-2-ol scaffold can be accelerated through the use of high-throughput screening (HTS) techniques. HTS allows for the rapid evaluation of large libraries of potential catalysts for a specific transformation, identifying leads with desired activity and selectivity. nih.gov

Future research will focus on developing more efficient and sensitive HTS assays for a variety of asymmetric reactions. This includes fluorescence-based assays and circular dichroism-based methods that can quickly determine the enantiomeric excess of a reaction product. nih.govnih.gov The creation of combinatorial libraries of ligands derived from (2R,3R)-3-Aminobutan-2-ol will provide a diverse pool of candidates for screening. combichemistry.comwikipedia.orgnih.gov The combination of combinatorial synthesis and HTS will be a powerful engine for innovation in this field, leading to the discovery of highly effective catalysts for a wide range of applications.

Advanced Protein Engineering of Enzymes for Enhanced Efficiency and Stereoselectivity

For biocatalytic routes involving the synthesis or utilization of (2R,3R)-3-Aminobutan-2-ol, advanced protein engineering techniques offer a pathway to create enzymes with superior properties. Directed evolution and rational design can be used to improve the activity, stability, and stereoselectivity of enzymes such as transaminases and alcohol dehydrogenases. nih.gov

By creating and screening libraries of enzyme variants, researchers can identify mutants with enhanced performance for specific substrates and reaction conditions. For example, the directed evolution of a transaminase has been successfully used to create a biocatalyst for the synthesis of a key chiral amine intermediate for a pharmaceutical drug. nih.gov Future efforts in this area will likely focus on developing enzymes that can synthesize a broader range of chiral amino alcohols with high efficiency and enantiopurity, further establishing biocatalysis as a key technology in the production of these valuable compounds. nih.govresearchgate.net

Q & A

Q. What synthetic strategies are recommended for the enantioselective preparation of (2R,3R)-3-Aminobutan-2-ol hydrochloride?